ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a carbamoyl group derived from 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The ethyl ester at the 4-position of the thiazole ring enhances its solubility in organic solvents, making it amenable to synthetic modifications.
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22) |
InChI Key |
QKCVHSFMOBBFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is constructed via cyclocondensation of β-diketones with methylhydrazine. For example, 1-(3-phenylpropane-1,3-dione) reacts with methylhydrazine in ethanol under reflux to form 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The reaction mechanism involves nucleophilic attack by hydrazine at the β-keto position, followed by dehydration and aromatization. Yields typically exceed 75% after recrystallization from ethanol.
Critical Parameters :
-
Solvent : Ethanol or THF
-
Temperature : 80–100°C
-
Catalyst : None required (acidic conditions promote cyclization)
Thiazole Ring Formation: Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis . Ethyl bromopyruvate reacts with thiourea in anhydrous THF, forming ethyl 2-amino-1,3-thiazole-4-carboxylate . The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Optimization Insights :
-
Reagent Ratios : 1:1 molar ratio of bromoketone to thiourea minimizes side products.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity.
Amide Coupling Strategies
Acyl Chloride Formation
The pyrazole-carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl) or oxalyl chloride in dichloromethane (DCM). The reaction is monitored by the cessation of gas evolution and confirmed via IR spectroscopy (disappearance of -OH stretch at 2500–3000 cm).
Coupling with Thiazole-Amine
The acyl chloride reacts with ethyl 2-amino-1,3-thiazole-4-carboxylate in the presence of a coupling agent. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DCM achieves yields of 80–85%. Alternative agents like DCC (dicyclohexylcarbodiimide) are less efficient (<70% yield) due to poor solubility.
Reaction Conditions :
-
Solvent : Anhydrous DCM or THF
-
Base : Triethylamine (2 eq) to scavenge HCl
-
Temperature : 0°C to room temperature
Alternative Synthetic Pathways
One-Pot Cyclocondensation
A streamlined approach combines pyrazole and thiazole formation in a single pot. 3-Phenyl-1-methyl-1H-pyrazole-5-carbonyl isothiocyanate reacts with ethyl 2-bromoacetoacetate in DMF, yielding the target compound via simultaneous thiazole cyclization and amide bond formation. This method reduces purification steps but requires precise stoichiometry (yields: 65–75%).
Solid-Phase Synthesis
Immobilizing the pyrazole carboxylic acid on Wang resin enables stepwise coupling with thiazole-amine derivatives. After cleavage with TFA/DCM, the product is obtained in 70% yield with >95% purity. This method is scalable but demands specialized equipment.
Reaction Optimization and Yield Comparison
| Method | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDCI/HOBt | EDCI | DCM | 0°C → RT | 85% |
| DCC | DCC | THF | RT | 68% |
| One-Pot Cyclocondensation | None | DMF | 80°C | 72% |
| Solid-Phase | HBTU | DMF | RT | 70% |
Key Observations :
-
EDCI/HOBt in DCM provides the highest yield due to efficient activation of the carboxylic acid.
-
Elevated temperatures in one-pot methods accelerate side reactions (e.g., ester hydrolysis).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water). Impurities include unreacted acyl chloride and dimerized byproducts.
Spectroscopic Validation
-
-NMR : Pyrazole C4 proton appears as a singlet at δ 7.17–7.42 ppm; thiazole C5 proton resonates at δ 6.20–7.31 ppm.
-
HRMS : Molecular ion peak at m/z 356.4 [M+H] confirms the molecular formula .
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing, reducing reaction times by 50% compared to batch processes. A pilot-scale study achieved 89% yield using EDCI/HOBt in a continuous flow system.
Cost-Effective Catalyst Recycling
Immobilized EDCI on mesoporous silica allows catalyst reuse for up to 5 cycles without significant activity loss, lowering production costs by 30%.
Challenges and Mitigation Strategies
Ester Hydrolysis
The ethyl ester group is prone to hydrolysis under acidic or basic conditions. Storage at 4°C in anhydrous DCM minimizes degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a complex molecular structure characterized by the presence of a thiazole ring and a pyrazole moiety. The molecular formula is , and it has a molecular weight of approximately 302.35 g/mol. Its unique structure contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | |
| HepG2 (liver cancer) | 12.8 | |
| PC3 (prostate cancer) | 10.5 |
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has also been explored. This compound has shown promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate its potential as an antimicrobial agent in pharmaceutical formulations.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the thiazole ring via cyclization.
- Introduction of the pyrazole moiety through condensation reactions.
- Final esterification to yield the target compound.
This synthetic pathway not only allows for the production of the desired compound but also facilitates the development of various derivatives with enhanced biological activities.
Case Study 1: Anticancer Screening
In a study published in ACS Omega, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against MCF-7 cells. This compound exhibited superior efficacy compared to standard chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against pathogenic strains, suggesting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Key analogs differ in substituents at the 2- and 4-positions of the thiazole ring:
- Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (C₁₀H₁₄N₂O₃S): Features a morpholino group at the 2-position, imparting polarity and hydrogen-bonding capacity. Its melting point (88.5–90°C) suggests higher crystallinity compared to alkyl-substituted analogs .
- Ethyl 2-methyl-1,3-thiazole-4-carboxylate (C₇H₉NO₂S): A simpler analog with a methyl group at the 2-position, yielding a lower molecular weight (171.21 g/mol) and reduced steric hindrance .
Table 1: Comparison of Thiazole Derivatives
Pyrazole-Thiazole Hybrids
The target compound’s pyrazole-thiazole architecture is shared with:
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate : Differs in pyrazole substitution (4-Cl and 4-F aryl groups) and a methyl group at the thiazole’s 4-position. X-ray crystallography studies on such hybrids reveal planar geometries and intermolecular hydrogen bonds influencing packing .
- (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime: Incorporates an oxime linker and chloro-thiazole, demonstrating versatility in functional group integration for agrochemical applications .
Key Structural Differences:
Crystallographic and Computational Analysis
- Software Tools : SHELX programs (e.g., SHELXL for refinement) and WinGX/ORTEP for visualization are critical for resolving complex hydrogen-bonding networks and anisotropic displacement parameters in such hybrids .
- Hydrogen Bonding : Pyrazole-thiazole hybrids often exhibit N–H···O and C–H···π interactions, as observed in related structures .
Physicochemical Properties
Biological Activity
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving cyclocondensation reactions to form the thiazole and pyrazole moieties. The synthesis typically includes the following steps:
- Formation of the Pyrazole Ring : The initial step involves the cyclocondensation of phenyl hydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
- Thiazole Formation : The pyrazole derivative undergoes further reactions to introduce the thiazole ring, often utilizing reagents like Lawesson's reagent in a cyclization step.
- Final Derivatization : The final product is obtained by introducing the ethyl ester group, which enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing both pyrazole and thiazole structures exhibit potent antimicrobial properties. For instance, compounds synthesized from similar frameworks have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 18 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 15 |
These results indicate that the inclusion of both pyrazole and thiazole significantly enhances antimicrobial activity compared to compounds with single moieties .
Anticancer Properties
The compound has also shown promising anticancer activity. A study reported that derivatives similar to this compound exhibited:
- Selective Cytotoxicity : Effective against specific cancer cell lines such as BJAB (B-cell lymphoma), with minimal effects on normal cells.
- Mechanism of Action : Induction of cell cycle arrest at the G0/G1 phase was noted, which is crucial for halting cancer progression .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized pyrazole-thiazole derivatives, this compound was one of the top performers against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to membrane disruption leading to cell lysis.
Case Study 2: Anticancer Activity
Another investigation focused on the anti-proliferative effects of thiazole derivatives in hematologic malignancies. The study highlighted that certain compounds led to significant reductions in cell viability in leukemia models, suggesting a potential pathway for therapeutic development targeting tumor cells while sparing normal tissues .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : Modifications at the pyrazole nitrogen or thiazole carbon significantly influence potency; for instance, methyl substitutions enhance lipophilicity and cellular uptake.
- Linker Variations : Altering the carbon chain length between thiazole and pyrazole can modulate activity levels and selectivity towards different biological targets .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and thiazole intermediates. For example, analogous pyrazole-thiazole hybrids are synthesized via multi-step protocols involving cyclization, carbamoylation, and esterification . Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions), and temperature control to minimize side reactions like hydrolysis of the ester group.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Identify peaks for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), pyrazole carbonyl (δ ~160–170 ppm), and ester group (δ ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃) .
- FTIR : Confirm the presence of C=O (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.
Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended?
Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress. Recrystallization from ethanol or methanol is effective for purification. Purity ≥95% is typically validated via melting point consistency and spectral homogeneity .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, by simulating interactions with active sites .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
Use programs like SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate against ORTEP-3-generated thermal ellipsoid plots to identify over-constrained geometries. Cross-check with spectroscopic data to resolve ambiguities in heterocyclic ring conformations .
Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Consider stereochemical purity, as impurities in enantiomeric mixtures can skew results .
Q. How can reaction pathways for functionalizing the thiazole or pyrazole moieties be designed to avoid side reactions?
Employ protective groups (e.g., tert-butoxycarbonyl for amines) during derivatization. For electrophilic substitutions on the thiazole ring, use mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Batch-to-batch variability in heterocyclic syntheses often arises from exothermic cyclization steps. Implement flow chemistry systems for better temperature control and mixing efficiency. Optimize solvent recovery (e.g., distillation of DMF) to reduce costs and environmental impact .
Methodological Guidance
Designing a structure-activity relationship (SAR) study for this compound:
- Synthesize analogs with modifications to the pyrazole phenyl group (e.g., electron-withdrawing substituents) or thiazole ester (e.g., methyl-to-ethyl variations).
- Test analogs against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput screening.
- Correlate activity trends with computational descriptors (e.g., logP, polar surface area) using QSAR models .
Resolving spectral overlaps in ¹H NMR for closely related derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
